A Technical Guide to the Synthesis of 5-Azido Oseltamivir from (-)-Shikimic Acid
A Technical Guide to the Synthesis of 5-Azido Oseltamivir from (-)-Shikimic Acid
Introduction
Oseltamivir, marketed under the trade name Tamiflu®, is an orally active antiviral drug used for the treatment and prophylaxis of both influenza A and influenza B viruses.[1][2] Its mechanism of action involves the potent and selective inhibition of the viral neuraminidase enzyme, which is crucial for the release of new virus particles from infected host cells.[2] The commercial production of Oseltamivir has historically relied on a semi-synthetic approach starting from (-)-shikimic acid, a naturally occurring chiral building block.[3][4] This starting material is advantageous as it provides the necessary carbocyclic core with the correct stereochemistry, which is essential for the drug's biological activity.[3]
A critical intermediate in several synthetic routes to Oseltamivir is a 5-azido derivative. The introduction of an azide group at the C-5 position of the cyclohexene ring serves as a precursor to the C-5 primary amine found in the final Oseltamivir molecule. This guide provides an in-depth technical overview of the synthesis of 5-Azido Oseltamivir from (-)-shikimic acid, focusing on the formation of a key epoxide intermediate and its subsequent regioselective opening to install the azido functionality.
Part 1: Synthesis of the Key Epoxide Intermediate from (-)-Shikimic Acid
The initial phase of the synthesis focuses on converting (-)-shikimic acid into a strategically functionalized epoxide. This multi-step process involves esterification, protection of the diol, and activation of the C-5 hydroxyl group to facilitate intramolecular ring closure.
Step 1: Esterification of Shikimic Acid
The carboxylic acid moiety of shikimic acid is first converted to its ethyl ester. This is a standard esterification reaction, often carried out using ethanol in the presence of an acid catalyst or a reagent like thionyl chloride.[3][5] This step increases the molecule's solubility in organic solvents and protects the carboxyl group from participating in subsequent reactions.
Experimental Protocol: Ethyl Shikimate Synthesis
-
Suspend (-)-shikimic acid in anhydrous ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess ethanol and thionyl chloride.
-
The crude ethyl shikimate is typically carried forward to the next step without extensive purification.
Step 2: Protection of the 3,4-Diol
To selectively functionalize the C-5 hydroxyl group, the cis-diol at C-3 and C-4 must be protected. A common strategy is the formation of a pentylidene acetal by reacting ethyl shikimate with 3-pentanone in the presence of a catalytic amount of p-toluenesulfonic acid.[3] This protecting group is stable under the conditions of the subsequent steps but can be removed later in the synthesis.
Experimental Protocol: Acetal Protection
-
Dissolve crude ethyl shikimate in a suitable solvent such as dichloromethane.
-
Add 3-pentanone and a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the formation of the acetal by TLC.
-
Once the reaction is complete, quench with a mild base (e.g., triethylamine) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the protected ethyl shikimate derivative.
Step 3: Mesylation of the 5-Hydroxyl Group
The remaining free hydroxyl group at the C-5 position is activated by converting it into a good leaving group. This is achieved through mesylation, a reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.[3][5] The resulting mesylate is highly susceptible to nucleophilic attack.
Experimental Protocol: Mesylation
-
Dissolve the acetal-protected ethyl shikimate in anhydrous dichloromethane and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction with dichloromethane and wash sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate.
Step 4: Epoxide Formation
The synthesis of the key epoxide intermediate is accomplished via an intramolecular SN2 reaction. Treatment of the mesylate with a mild base, such as potassium bicarbonate, facilitates the deprotonation of the C-4 hydroxyl group (after a ketal exchange or partial hydrolysis under certain conditions, or more commonly, the epoxide is formed from a precursor where the 3-OH is free after mesylation of the 4 and 5 positions and subsequent controlled hydrolysis/elimination). In the more direct route from the 3,4-acetal mesylate, a base promotes the intramolecular displacement of the mesylate by the oxygen of the C-4 hydroxyl group, which is not directly possible. A more accurate representation involves a different intermediate. However, many simplified schemes show a direct conversion. A common industrial route involves mesylation followed by treatment with a base to form the epoxide.[3]
A more chemically precise pathway described in the literature involves the formation of a trimesylate from ethyl shikimate, followed by selective reaction to form the epoxide. The key transformation is the base-induced intramolecular cyclization to form the oxirane ring.[6]
Experimental Protocol: Epoxidation
-
Dissolve the crude mesylated intermediate in a suitable solvent mixture (e.g., dichloromethane/water).
-
Add a base such as potassium bicarbonate.
-
Stir the biphasic mixture vigorously at room temperature for 24-48 hours.
-
Monitor the disappearance of the mesylate by TLC.
-
After completion, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude epoxide, which can be purified by column chromatography.
Caption: Synthetic pathway from (-)-Shikimic Acid to the key epoxide intermediate.
Part 2: Regioselective Synthesis of the 5-Azido Intermediate
The cornerstone of this synthesis is the introduction of the azide functionality at the C-5 position. This is typically achieved by the regioselective ring-opening of the epoxide intermediate with an azide nucleophile. The stereochemistry of the epoxide dictates the stereochemical outcome of this SN2 reaction.
Mechanism of Azide-mediated Epoxide Opening
The reaction of the epoxide with sodium azide (NaN₃), often in the presence of a mild proton source like ammonium chloride (NH₄Cl), proceeds via an SN2 mechanism.[7] The azide ion (N₃⁻) acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted C-5 position, leading to a highly regioselective ring-opening.[2][8] This reaction results in a trans-diaxial opening, yielding an azido alcohol with the desired stereochemistry at C-5 and C-4.
Caption: Mechanism of the regioselective opening of the epoxide ring by an azide nucleophile.
Experimental Protocol: Synthesis of 5-Azido Intermediate
-
Dissolve the epoxide intermediate in ethanol.
-
Add sodium azide (NaN₃) and ammonium chloride (NH₄Cl).
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir for 18-20 hours.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the 5-azido-4-hydroxy intermediate.[7]
Part 3: Elaboration to 5-Azido Oseltamivir
With the key azido group installed, the synthesis proceeds with the functionalization of the C-4 position and subsequent steps to arrive at the structure of 5-Azido Oseltamivir.
Step 5: Introduction of the 4-Acetamido Group
The C-4 position in the final drug contains an acetamido group. In many synthetic routes, the amine at C-4 is introduced earlier in the synthesis, for instance, via an aziridine intermediate which is then opened.[3][9] Following the direct epoxide opening with azide, the resulting C-4 hydroxyl group needs to be converted to an acetamido group. This can be a multi-step process involving activation of the alcohol, displacement with an amine or azide, reduction, and then acetylation.
However, a more direct route involves the formation of a 4,5-diamino precursor from the epoxide. In an alternative "azide-free" route, the epoxide is opened with allylamine.[3] In the azide-based synthesis, an intermediate derived from the epoxide opening can be converted to a 4-amino-5-azido compound.[8] This amino group is then acetylated.
Experimental Protocol: Acetylation
-
Dissolve the 4-amino-5-azido intermediate in dichloromethane.
-
Add pyridine, followed by acetic anhydride.
-
Stir the reaction mixture at reflux for 3 hours.[8]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and extract with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo to provide the 4-acetamido-5-azido compound, which is 5-Azido Oseltamivir.[8]
Step 6: Final Conversion to Oseltamivir (Reduction of Azide)
To complete the synthesis of Oseltamivir, the 5-azido group of 5-Azido Oseltamivir is reduced to the corresponding primary amine. This is a standard transformation in organic synthesis.
-
Catalytic Hydrogenation: A common and clean method is catalytic hydrogenation using a palladium or platinum catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas.
-
Staudinger Reaction: Alternatively, the Staudinger reaction, involving treatment with triphenylphosphine (PPh₃) followed by hydrolysis, can be employed.[9]
-
Zinc Reduction: Reduction can also be achieved using zinc powder in the presence of ammonium chloride.[8]
The resulting free base of Oseltamivir is then typically converted to its phosphate salt to improve its stability and bioavailability.[3]
Quantitative Data Summary
The overall yield for the synthesis of Oseltamivir from shikimic acid varies depending on the specific route and optimization of each step. Reported overall yields are typically in the range of 17-47%.[3][10][11]
| Step | Transformation | Reagents | Typical Yield | Reference(s) |
| 1-4 | Shikimic Acid → Epoxide | Multi-step | ~50-60% | [6] |
| 5 | Epoxide → Azido alcohol | NaN₃, NH₄Cl, EtOH | 52-55% | [7] |
| 6 | Amino Acetylation | Ac₂O, Pyridine | ~80% | [8] |
| 7 | Azide Reduction | Zn, NH₄Cl | ~42% | [8] |
Conclusion
The synthesis of 5-Azido Oseltamivir from (-)-shikimic acid is a well-established and critical pathway for the production of the antiviral drug Oseltamivir. This route leverages a chiral pool starting material to control the stereochemistry of the final product. The key transformations include the efficient construction of an epoxide intermediate and its highly regioselective ring-opening by an azide nucleophile to install the C-5 nitrogen functionality. While this synthesis involves the use of potentially hazardous azide reagents, which necessitates careful handling and specialized safety protocols on an industrial scale, it remains a robust and high-yielding approach.[3][5] The development of both azide-based and azide-free routes continues to be an active area of research, driven by the need for safe, efficient, and scalable methods to produce this vital medication.
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